2-(4-Ethoxybenzoyl)-4-methylpyridine

Description

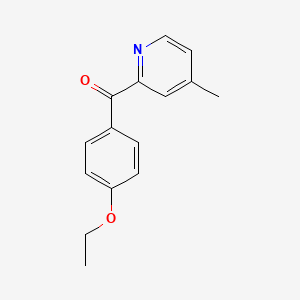

Structure

2D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-3-18-13-6-4-12(5-7-13)15(17)14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVLLWQTXKLCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901241797 | |

| Record name | (4-Ethoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901241797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-94-5 | |

| Record name | (4-Ethoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901241797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Ethoxybenzoyl)-4-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and case studies.

- Chemical Structure : The compound features a pyridine ring substituted with an ethoxybenzoyl group at the 2-position and a methyl group at the 4-position.

- CAS Number : 1187163-94-5

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxybenzoyl chloride with 4-methylpyridine in the presence of a base such as triethylamine. The reaction is generally conducted under reflux conditions to ensure complete conversion.

Antimicrobial Activity

Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 85.5 |

| Similar Compound X | S. aureus | 78.3 |

This data suggests that modifications in the substituents on the pyridine ring can enhance antibacterial activity, likely due to increased lipophilicity and better membrane penetration.

Anticancer Activity

The anticancer potential of this compound has been investigated in various human tumor cell lines. Studies reveal moderate cytotoxicity against lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.7 | Inhibition of tubulin polymerization |

| HeLa | 18.3 | Induction of apoptosis |

The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of various pyridine derivatives, including this compound. Results showed that this compound had one of the highest inhibition rates against E. coli, indicating its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of several pyridine derivatives on cancer cell lines. The findings highlighted that this compound exhibited significant selective toxicity towards A549 cells compared to normal breast epithelial cells, suggesting its potential for targeted cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Tubulin Binding : The compound may bind to tubulin, preventing its polymerization and disrupting mitotic spindle formation.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that this compound could induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways.

Scientific Research Applications

Chemistry

2-(4-Ethoxybenzoyl)-4-methylpyridine serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex organic molecules. Notable reactions include:

- Acylation Reactions : It can be used in Friedel-Crafts acylation to synthesize substituted aromatic compounds.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biology

Research indicates that this compound exhibits significant biological activities:

-

Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against both gram-positive and gram-negative bacteria. For example, preliminary tests indicate effectiveness against Staphylococcus aureus and Escherichia coli.

Compound Target Bacteria Zone of Inhibition (mm) This compound K. pneumoniae TBD This compound Streptococcus spp. TBD - Anticancer Properties : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In vitro studies suggest IC50 values in the micromolar range, indicating promising anticancer activity.

Medicine

The medicinal applications of this compound are being explored for its potential therapeutic effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or microbial resistance.

- Neuropharmacology : Preliminary studies suggest that it could modulate neurotransmitter activity by inhibiting acetylcholinesterase (AChE), which is crucial for neurodegenerative disease research.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials:

- Polymers and Coatings : Its unique properties make it suitable for developing advanced coatings and polymer materials with enhanced performance characteristics.

Antibacterial Activity Study

A recent study evaluated the antibacterial efficacy of several pyridine derivatives, including this compound. Results indicated potent activity comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Cytotoxicity Assessment

In vitro assays demonstrated that this compound significantly reduced cell viability in MCF-7 cells, suggesting its potential as an anticancer agent. Further investigation into its mechanism of action revealed that it may induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-(4-Ethoxybenzoyl)-4-methylpyridine with structurally related pyridine derivatives:

*Calculated molecular weight.

Key Observations :

- Molecular Weight : Bulky substituents (e.g., substituted phenyl groups in ) increase molecular weight significantly (466–545 g/mol), whereas simpler groups like allylsulfonyl (197.25 g/mol) or dimethylbenzoyl (225.29 g/mol) result in lower weights .

- Melting Points : Chloro- and phenyl-substituted pyridines exhibit higher melting points (268–287°C) due to enhanced van der Waals interactions and rigid aromatic stacking. In contrast, allylsulfonyl derivatives melt at 116°C, reflecting weaker intermolecular forces .

Spectroscopic and Analytical Data

- NMR and IR Spectroscopy : and provide ¹H NMR (δ 6.5–8.5 ppm for aromatic protons) and IR (C=O stretch ~1700 cm⁻¹, sulfonyl S=O ~1350 cm⁻¹) data for analogs. The target compound’s benzoyl group would exhibit similar carbonyl stretching frequencies .

- Acidity : The pKa of 4-methylpyridine derivatives (~32–34 in THF) suggests moderate acidity, which could influence reactivity in deprotonation or coupling reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(4-Ethoxybenzoyl)-4-methylpyridine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between 4-ethoxybenzoyl chloride and 4-methylpyridine derivatives. Key steps include:

- Catalyst Selection : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can enhance regioselectivity, as seen in analogous pyridine syntheses .

- Solvent Optimization : Use polar aprotic solvents (e.g., THF) with NaH to activate intermediates, improving reaction efficiency (yields up to 81% reported in similar systems) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR Analysis : ¹H and ¹³C NMR identify key groups (e.g., ethoxybenzoyl resonance at δ 1.4 ppm for CH₃ and δ 4.0 ppm for OCH₂; pyridine protons at δ 8.0–8.5 ppm) .

- X-ray Crystallography : Single-crystal diffraction (e.g., Mo Kα radiation, 293 K) resolves bond angles and torsional strain, critical for confirming stereoelectronic effects .

Q. What is the reactivity profile of the 4-methyl group in pyridine derivatives under acidic or basic conditions?

- Methodological Answer :

- Acidity Studies : 4-Methylpyridine exhibits stronger acidity (pKa ~6.7) than 2-methyl analogs due to resonance stabilization of the conjugate base. This influences alkylation/arylation strategies .

- Functionalization : The methyl group undergoes halogenation (e.g., bromination) or oxidation (e.g., to carboxylic acids) using NBS or KMnO₄, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across different in vivo models?

- Methodological Answer :

- Dose-Response Analysis : Compare ED₅₀ values (e.g., mouse analgesia ED₅₀ = 2.3 mg/kg vs. oral ED₅₀ = 47.7 mg/kg) to assess bioavailability differences .

- Metabolic Profiling : Use LC-MS to identify active metabolites in primates vs. rodents, addressing species-specific pharmacokinetics .

Q. What strategies enable selective derivatization of the ethoxybenzoyl moiety without affecting the pyridine ring?

- Methodological Answer :

- Protecting Groups : Temporarily block the pyridine nitrogen with Boc groups during benzoyl modifications .

- Microwave-Assisted Synthesis : Accelerate benzoyl substitution (e.g., converting ethoxy to methoxy) while minimizing side reactions .

Q. How do crystallographic data inform the design of this compound analogs with enhanced stability?

- Methodological Answer :

- Crystal Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking between pyridine rings) that stabilize the solid state. Modify substituents to strengthen these interactions .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C) to correlate thermal stability with molecular packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.